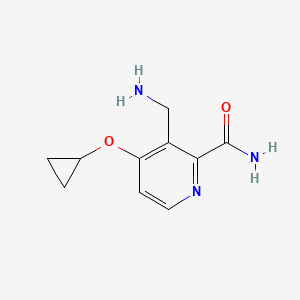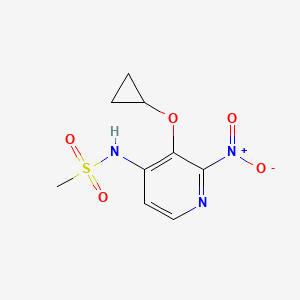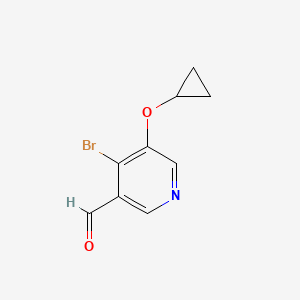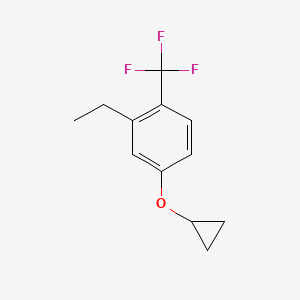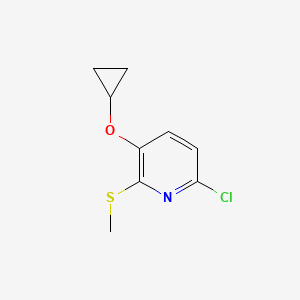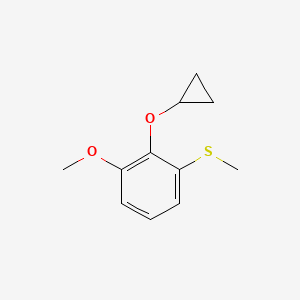
4-Bromo-3-cyclopropoxy-5-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-3-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE is an organic compound with the molecular formula C9H10BrNOS It is a pyridine derivative characterized by the presence of a bromo group at the 4-position, a cyclopropoxy group at the 3-position, and a methylsulfanyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-3-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylsulfanyl group.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Coupled Products: From coupling reactions with various organoboron compounds.
Wissenschaftliche Forschungsanwendungen
4-BROMO-3-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-BROMO-3-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, influencing specific pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-BROMO-3-CYCLOPROPOXY-5-(METHYLSULFANYL)PYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C9H10BrNOS |
|---|---|
Molekulargewicht |
260.15 g/mol |
IUPAC-Name |
4-bromo-3-cyclopropyloxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNOS/c1-13-8-5-11-4-7(9(8)10)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
QIVOKUXLPOEDAH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CN=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


